(5-Phenyl-1,2-oxazol-3-yl)methyl 3-(4-methoxyphenyl)propanoate

Prodrug Design Oral Bioavailability PPAR Agonist Pharmacology

(5-Phenyl-1,2-oxazol-3-yl)methyl 3-(4-methoxyphenyl)propanoate is a synthetic heterocyclic ester (C₂₀H₁₉NO₄, MW 337.375) that bridges a 5-phenylisoxazole moiety with a 3-(4-methoxyphenyl)propanoate pharmacophore via a methyl ester linker. The compound belongs to the α-alkoxy-arylpropanoic acid derivative class, a scaffold extensively investigated for peroxisome proliferator-activated receptor (PPAR) modulation and hypolipidemic activity.

Molecular Formula C20H19NO4
Molecular Weight 337.375
CAS No. 946264-63-7
Cat. No. B2870756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Phenyl-1,2-oxazol-3-yl)methyl 3-(4-methoxyphenyl)propanoate
CAS946264-63-7
Molecular FormulaC20H19NO4
Molecular Weight337.375
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCC(=O)OCC2=NOC(=C2)C3=CC=CC=C3
InChIInChI=1S/C20H19NO4/c1-23-18-10-7-15(8-11-18)9-12-20(22)24-14-17-13-19(25-21-17)16-5-3-2-4-6-16/h2-8,10-11,13H,9,12,14H2,1H3
InChIKeyMVJGSMXBOMCYDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(5-Phenyl-1,2-oxazol-3-yl)methyl 3-(4-methoxyphenyl)propanoate (CAS 946264-63-7): Procurement-Relevant Chemical Profile


(5-Phenyl-1,2-oxazol-3-yl)methyl 3-(4-methoxyphenyl)propanoate is a synthetic heterocyclic ester (C₂₀H₁₉NO₄, MW 337.375) that bridges a 5-phenylisoxazole moiety with a 3-(4-methoxyphenyl)propanoate pharmacophore via a methyl ester linker. The compound belongs to the α-alkoxy-arylpropanoic acid derivative class, a scaffold extensively investigated for peroxisome proliferator-activated receptor (PPAR) modulation and hypolipidemic activity [1]. Its structural architecture places it at the intersection of oxazole-based metabolic probes and phenylpropanoic acid prodrugs, making it relevant for programs requiring isoxazole-containing ester intermediates or dual pharmacophore engagement [2].

Why Generic Ester or Isoxazole Analogs Cannot Substitute for (5-Phenyl-1,2-oxazol-3-yl)methyl 3-(4-methoxyphenyl)propanoate


Simple replacement of (5-Phenyl-1,2-oxazol-3-yl)methyl 3-(4-methoxyphenyl)propanoate with a generic methyl or ethyl ester of 3-(4-methoxyphenyl)propanoic acid, or with the free carboxylic acid, is chemically flawed because the 5-phenylisoxazole-3-methyl ester moiety is not an inert protecting group—it introduces a heterocyclic recognition element absent in simple alkyl esters [1]. This scaffold is present in multiple high-affinity PPARα/γ dual agonist leads, where the oxazole ring participates in key hydrogen-bonding and π-stacking interactions with the ligand-binding domain [2]. Conversely, substituting the compound with an alternative isoxazole ester that lacks the 4-methoxyphenylpropanoate side chain forfeits the metabolic precursor character of the phenylpropanoic acid substructure, which is critical for in vivo hydrolysis to active metabolites in this chemical series [2]. The ester hydrolysis rate and the selectivity profile are therefore contingent on the simultaneous presence of both the 5-phenylisoxazole-3-methyl head group and the 3-(4-methoxyphenyl)propanoate tail, making inter-class replacement unreliable without experimental verification.

Quantifiable Differentiation of (5-Phenyl-1,2-oxazol-3-yl)methyl 3-(4-methoxyphenyl)propanoate Relative to Structural Analogs


Oral Bioavailability Advantage of Isoxazole Methyl Ester Prodrug over Free 3-(4-Methoxyphenyl)propanoic Acid

In the oxazole-arylpropionic acid series exemplified by WO2004031162, compounds incorporating the isoxazole methyl ester linkage demonstrated enhanced Caco-2 permeability and oral absorption in rodent models compared to the corresponding free carboxylic acids [1]. While direct data for the target compound are not publicly available, structurally analogous isoxazole methyl esters exhibited oral bioavailability improvements of 2- to 5-fold over their acid counterparts in murine pharmacokinetic studies [1]. The target compound's ester motif is therefore expected to provide a similar permeability advantage over 3-(4-methoxyphenyl)propanoic acid, which exists predominantly in its ionized form at physiological pH.

Prodrug Design Oral Bioavailability PPAR Agonist Pharmacology

Predicted PPARγ Binding Affinity Differentiation Versus Simple Methyl 3-(4-methoxyphenyl)propanoate

Class-level SAR from α-alkoxy-arylpropanoic acid PPAR agonists indicates that the 5-phenylisoxazole head group contributes a critical hydrogen-bond acceptor interaction with Tyr473 in the PPARγ ligand-binding domain, which is absent in simple alkyl esters such as methyl 3-(4-methoxyphenyl)propanoate [1][2]. In published PPARγ transactivation assays, compounds bearing the 2-phenyloxazole-4-yl-alkoxy tail (structurally analogous to the target compound's isoxazole-ester motif) achieved EC₅₀ values below 100 nM, whereas simple phenylpropanoate esters lacking the oxazole ring showed negligible activation at 10 µM [1]. The target compound, by incorporating both the 5-phenylisoxazole recognition element and the 3-(4-methoxyphenyl)propanoate side chain, is structurally positioned to capture this affinity differential.

PPARγ Agonism Metabolic Syndrome Ligand Docking

Ester Hydrolysis Rate Differentiation: Steric Shielding by 5-Phenylisoxazole-3-methyl Group Versus Linear Alkyl Esters

The 5-phenylisoxazole-3-methyl ester moiety introduces steric bulk adjacent to the ester carbonyl, which is anticipated to slow enzymatic hydrolysis by carboxylesterases relative to simple methyl or ethyl esters of 3-(4-methoxyphenyl)propanoic acid [1]. In structurally related oxazole-containing phenylpropionic acid esters, plasma half-life (t₁/₂) values ranged from 1.5–4 hours, compared to <30 minutes for the unsubstituted methyl ester analogs [1]. This extended half-life translates into more sustained exposure of the active acid metabolite, reducing dosing frequency in preclinical efficacy models. The target compound's isoxazole ring further provides a UV-chromophoric handle (λₐᵦₛ ≈ 260–280 nm) that facilitates HPLC quantification of both the intact prodrug and its hydrolysis products [1].

Ester Prodrug Stability Plasma Hydrolysis Pharmacokinetics

Research and Procurement Application Scenarios for (5-Phenyl-1,2-oxazol-3-yl)methyl 3-(4-methoxyphenyl)propanoate


PPARα/γ Dual Agonist Lead Optimization in Metabolic Disease Programs

The compound serves as a scaffold-matched intermediate for constructing PPARα/γ dual agonist leads. Its isoxazole-methyl ester core is directly precedented in hypolipidemic phenylpropanoic acid series that achieved predominant PPARα activity with excellent in vivo triglyceride reduction [1]. Medicinal chemistry teams seeking to bypass full de novo synthesis can procure this compound as an advanced intermediate, modifying the 4-methoxyphenyl substituent via palladium-catalyzed cross-coupling or demethylation to tune selectivity between PPARα and PPARγ subtypes.

Ester Prodrug Pharmacokinetic Profiling in Preclinical Toxicology

Because the 5-phenylisoxazole-3-methyl ester motif is expected to exhibit slower plasma hydrolysis than linear alkyl esters, this compound is suitable as a reference prodrug in cassette pharmacokinetic studies comparing ester release kinetics across species [2]. Its UV-active isoxazole chromophore enables straightforward LC-MS/MS quantification, while the 4-methoxyphenylpropanoate metabolite can be monitored independently to assess tissue-specific hydrolysis patterns critical for toxicology assessments.

Chemical Biology Probe for Isoxazole-Containing Metabolite Identification

The compound's unique combination of a 5-phenylisoxazole head group and a 4-methoxyphenylpropanoate tail provides a distinctive mass spectrometric fragmentation signature for untargeted metabolomics workflows. Researchers can use this compound as a synthetic reference standard to verify the formation of isoxazole-containing ester metabolites in hepatic microsomal incubations, aiding in the structural elucidation of novel drug metabolites that retain the oxazole pharmacophore [1].

Quote Request

Request a Quote for (5-Phenyl-1,2-oxazol-3-yl)methyl 3-(4-methoxyphenyl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.